molecular formula C10H16N2O2S B13033721 tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate

tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate

Cat. No.: B13033721
M. Wt: 228.31 g/mol
InChI Key: OAXRZWYVAKGJPQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is derived from its structural components. The parent heterocycle is the 1,3-thiazole ring, a five-membered aromatic system containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The substituent at the 2-position of the thiazole ring is an ethyl group, which is further functionalized with a carbamate moiety. The carbamate group consists of a tert-butoxy carbonyl group attached to the nitrogen atom of the ethylamine chain.

Isomeric considerations arise primarily from the substitution pattern on the thiazole ring. For example, structural isomers could exist if the ethylcarbamate group were attached to the 4- or 5-position of the thiazole instead of the 2-position. Additionally, stereoisomerism is not observed in this compound due to the absence of chiral centers or restricted rotation around the carbamate-ethyl bond under standard conditions.

Molecular Formula and Structural Representation

The molecular formula of This compound is C₁₀H₁₆N₂O₂S , with a molecular weight of 228.31 g/mol . The structural representation includes the following key features:

Property Value
Molecular Formula C₁₀H₁₆N₂O₂S
SMILES CC(C)(C)OC(=O)NCCc1nccs1
InChIKey VQZJWNBQKMAPEH-UHFFFAOYSA-N
Topological Polar Surface Area 78.7 Ų

The SMILES string encodes the tert-butyl group (CC(C)(C)), the carbamate linkage (OC(=O)N), and the ethyl-thiazolyl moiety (CCc1nccs1). X-ray diffraction studies of analogous thiazole-containing carbamates suggest a planar thiazole ring with slight puckering at the sulfur atom.

Crystallographic Characterization and Conformational Analysis

Crystallographic data for This compound are limited, but insights can be drawn from related structures. For example, ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate exhibits a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°. These parameters suggest that similar carbamate-thiazole derivatives adopt layered packing arrangements stabilized by hydrogen bonds between the carbamate NH and thiazole sulfur atoms.

Conformational analysis reveals two primary rotamers along the ethyl chain connecting the carbamate and thiazole groups:

  • Syn-periplanar : The carbamate carbonyl oxygen aligns with the thiazole sulfur, favoring intramolecular dipole interactions.
  • Anti-periplanar : The carbonyl oxygen and thiazole sulfur adopt opposite orientations, minimizing steric hindrance from the tert-butyl group.

Density functional theory (DFT) calculations on analogous compounds indicate a energy difference of ~2.3 kcal/mol between these conformers, with the anti-periplanar form being more stable.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8-11-6-7-15-8/h6-7H,4-5H2,1-3H3,(H,12,13)

InChI Key

OAXRZWYVAKGJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of tert-butyl carbamate and 2-bromoethyl thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes. The thiazole ring and carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

The following analysis compares tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate with structurally related carbamates, focusing on structural features, physicochemical properties, reactivity, and applications.

Structural and Functional Group Variations
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents References
This compound Thiazole ring, ethyl linker, tert-butyl carbamate 256.35 (free base) 1,3-Thiazol-2-yl
tert-Butyl N-{2-[4-(aminomethyl)thiazol-2-yl]ethyl}carbamate HCl Aminomethyl-thiazole, hydrochloride salt 292.80 4-(Aminomethyl)-1,3-thiazol-2-yl
tert-Butyl N-[2-(5-chloro-2-oxo-benzimidazol-1-yl)ethyl]carbamate Benzimidazolone ring, chloro substituent 323.79 5-Chloro-2-oxo-benzimidazol-1-yl
tert-Butyl N-(6-bromohexyl)carbamate Linear alkyl chain, bromo terminal group 281.22 6-Bromohexyl
tert-Butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate Pyrazole ring, propargyl linker 263.31 1-Methylpyrazol-4-yl, propargyl

Key Observations :

  • Substituent Effects: Electrophilic groups (e.g., bromo in tert-butyl N-(6-bromohexyl)carbamate) enhance reactivity for alkylation, while polar groups (e.g., aminomethyl in the hydrochloride salt derivative) improve solubility .
Physicochemical Properties
  • Solubility: The hydrochloride salt of the aminomethyl-thiazole derivative exhibits higher aqueous solubility compared to the neutral thiazole analog due to ionic character .
  • Lipophilicity : Longer alkyl chains (e.g., 6-bromohexyl) increase logP values, enhancing membrane permeability but reducing water solubility .

Biological Activity

Introduction

Tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, and applications in drug development.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of a thiazole derivative with tert-butyl carbamate under specific conditions to yield the desired product.

Synthetic Route Overview

  • Formation of Thiazole Ring : Synthesized through Hantzsch thiazole synthesis.
  • Nucleophilic Substitution : The introduction of the ethyl group occurs via nucleophilic substitution.
  • Carbamate Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O).

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains. For instance, a study evaluated the compound's efficacy against E. coli, M. luteus, and B. cereus, showing promising results with low toxicity levels compared to control agents .

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Toxicity Level
E. coli25 µg/mLLow
M. luteus30 µg/mLLow
B. cereus20 µg/mLLow
P. aeruginosa>100 µg/mLModerate

The mechanism by which this compound exerts its antibacterial effects involves binding to specific enzymes or receptors, thereby modulating their activity. The thiazole moiety is crucial for its interaction with biological targets, potentially inhibiting key metabolic pathways in bacteria.

Case Studies and Research Findings

  • Inhibition of Biofilm Formation : New thiazole derivatives were tested for their ability to inhibit biofilm formation in S. aureus and P. aeruginosa. While they did not significantly affect microbial growth at high concentrations (MIC > 100 µg/mL), they effectively reduced biofilm formation, indicating a potential application in treating persistent infections .
  • Cytotoxicity Assessment : The Artemia salina assay was employed to evaluate the cytotoxicity of synthesized compounds, revealing that several derivatives exhibited low toxicity while maintaining high antibacterial potency .
  • Enzyme Inhibition Studies : Studies have shown that compounds similar to this compound can act as enzyme inhibitors in various biological contexts, highlighting their versatility as drug candidates in medicinal chemistry .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole-containing compounds:

Table 2: Comparison with Related Compounds

CompoundAntibacterial ActivityMechanism of Action
tert-butyl N-[2-(1,3-thiazol-4-yl)ethyl]carbamateModerateEnzyme inhibition
tert-butyl N-[5-bromo-1,3-thiazol-2-yl]carbamateHighReceptor binding
tert-butyl N-[2-chloroethyl]carbamateLowNon-specific interactions

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